molecular formula C21H25ClN4O3S B11648502 N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide

N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide

Cat. No.: B11648502
M. Wt: 449.0 g/mol
InChI Key: YBVPRIVPIXYCBO-UHFFFAOYSA-N
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Description

N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide: This compound is characterized by its unique structure, which includes a chloro-benzyl group, a piperidinylidene-hydrazinocarbonyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the chloro-benzyl intermediate: This step involves the chlorination of benzyl compounds using reagents such as thionyl chloride or phosphorus pentachloride.

    Preparation of the piperidinylidene-hydrazinocarbonyl intermediate: This step involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds under controlled conditions.

    Coupling of intermediates: The final step involves the coupling of the chloro-benzyl intermediate with the piperidinylidene-hydrazinocarbonyl intermediate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylidene-hydrazinocarbonyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the chloro-benzyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the chloro-benzyl moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products:

    Oxidation products: Oxidized derivatives of the piperidinylidene-hydrazinocarbonyl group.

    Reduction products: Benzyl derivatives.

    Substitution products: Compounds with substituted functional groups at the chloro-benzyl moiety.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to certain receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Applications: It may have therapeutic potential in treating certain diseases, although further research is needed.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • Structural Complexity: The combination of chloro-benzyl, piperidinylidene-hydrazinocarbonyl, and methanesulfonamide groups makes this compound unique.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and applications.
  • Potential Applications: Its potential use in various scientific fields, including chemistry, biology, medicine, and industry, highlights its versatility.

Properties

Molecular Formula

C21H25ClN4O3S

Molecular Weight

449.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide

InChI

InChI=1S/C21H25ClN4O3S/c1-25-13-11-19(12-14-25)23-24-21(27)17-5-9-20(10-6-17)26(30(2,28)29)15-16-3-7-18(22)8-4-16/h3-10H,11-15H2,1-2H3,(H,24,27)

InChI Key

YBVPRIVPIXYCBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C)CC1

Origin of Product

United States

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